[3-(acetyloxymethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl acetate
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Overview
Description
3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone involves multiple steps, starting from simpler organic molecules. The key steps typically include:
Formation of the pyridoquinoline core: This can be achieved through a series of condensation reactions involving appropriate starting materials.
Introduction of the acetyloxy groups: This step involves acetylation reactions, where acetic anhydride or acetyl chloride is used as the acetylating agent.
Addition of propyl groups: This can be done through alkylation reactions using propyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinone derivatives.
Reduction: This can result in the formation of hydroquinone derivatives.
Substitution: The acetyloxy groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can yield hydroquinone derivatives.
Scientific Research Applications
3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Its derivatives could be explored for potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share the quinoline core structure and may have similar chemical properties.
Pyridoquinoline derivatives: These compounds share the pyridoquinoline core structure and may have similar biological activities.
Uniqueness
3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone is unique due to the presence of multiple functional groups, which can impart specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
119623-93-7 |
---|---|
Molecular Formula |
C24H26N2O8 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
[3-(acetyloxymethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl acetate |
InChI |
InChI=1S/C24H26N2O8/c1-5-7-13-15(9-33-11(3)27)23(31)25-19-17(13)21(29)18-14(8-6-2)16(10-34-12(4)28)24(32)26-20(18)22(19)30/h5-10H2,1-4H3,(H,25,31)(H,26,32) |
InChI Key |
HKFSMVFPEFFZEE-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)COC(=O)C)COC(=O)C |
Canonical SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)COC(=O)C)COC(=O)C |
Synonyms |
3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone |
Origin of Product |
United States |
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